molecular formula C11H24O2Si B12827760 Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- CAS No. 55453-17-3

Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-

Cat. No.: B12827760
CAS No.: 55453-17-3
M. Wt: 216.39 g/mol
InChI Key: FQAOMFRENYVGBX-UHFFFAOYSA-N
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Description

Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane is an organosilicon compound known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a silicon atom bonded to an ethoxy group and a methoxy-substituted propene group. It is commonly used as a reagent in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane can be synthesized through the reaction of triethylsilane with 1-methoxy-2-methylprop-1-en-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes and other reduced silicon compounds.

    Substitution: Various substituted silanes with different functional groups.

Scientific Research Applications

Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biomolecules and the development of silicon-based drugs.

    Industry: It is used in the production of silicone polymers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane involves the formation of reactive intermediates that facilitate various chemical transformations. The silicon atom in the compound acts as a nucleophile, participating in reactions with electrophilic species. The methoxy and ethoxy groups enhance the reactivity of the silicon center, allowing for efficient bond formation and cleavage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both methoxy and ethoxy groups allows for versatile chemical transformations, making it a valuable reagent in various fields of research and industry.

Properties

CAS No.

55453-17-3

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

triethyl-(1-methoxy-2-methylprop-1-enoxy)silane

InChI

InChI=1S/C11H24O2Si/c1-7-14(8-2,9-3)13-11(12-6)10(4)5/h7-9H2,1-6H3

InChI Key

FQAOMFRENYVGBX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=C(C)C)OC

Origin of Product

United States

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